N-(3,5-dichlorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-ethylphenyl group at the 2-position and an acetamide moiety linked to a 3,5-dichlorophenyl group.
Properties
Molecular Formula |
C21H17Cl2N5O2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17Cl2N5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-15(22)7-16(23)9-17/h3-10,12H,2,11H2,1H3,(H,25,29) |
InChI Key |
BPYTVPWOFYXGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3,5-dichlorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step organic reactions involving the formation of the pyrazolo[1,5-d][1,2,4]triazin core. The synthesis typically includes:
- Formation of the Pyrazolo Core : The initial step involves cyclization reactions using substituted hydrazines and diketones.
- Substitution Reactions : Introduction of the 3,5-dichlorophenyl and 4-ethylphenyl groups can occur through nucleophilic substitution methods.
The molecular structure plays a crucial role in its biological activity, with specific functional groups enhancing its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance:
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in cell cycle regulation and apoptosis pathways. Studies have shown that related compounds effectively block p38 MAPK pathways, leading to reduced cytokine production and enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- In Vivo Studies : In animal models, the compound demonstrated significant inhibition of inflammation markers in carrageenan-induced edema tests. The anti-inflammatory activity ranged from 30% to 57% inhibition compared to standard drugs like indomethacin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against various pathogens. Preliminary studies have indicated:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of common antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds within the pyrazolo class:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The 4-ethylphenyl substituent (target) vs. 4-methoxyphenyl (analog) alters electron density and lipophilicity. Ethyl groups increase hydrophobicity, while methoxy groups may improve solubility but reduce metabolic stability .
Physicochemical and Pharmacokinetic Predictions
Table 2: Predicted Properties
Analysis :
- The target compound’s lower solubility compared to its analog may reflect the dichlorophenyl group’s hydrophobicity, which could limit bioavailability. However, its higher logP may favor membrane permeability .
Q & A
Q. What are the key synthetic strategies for preparing N-(3,5-dichlorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of pyrazolo-triazine precursors with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Substituent introduction : Coupling of 3,5-dichlorophenyl and 4-ethylphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product (yields ~60–75%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- FT-IR : Detect functional groups like amide C=O (~1680 cm⁻¹) and pyrazolo-triazine N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize imine/amine tautomerization during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize the amine form, while non-polar solvents favor imine tautomers .
- Temperature control : Lower temperatures (0–25°C) reduce tautomer interconversion, as evidenced by variable-temperature NMR studies .
- Additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to lock specific tautomeric states .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for binding .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina, validated by crystallographic data from related pyrazolo-triazine derivatives .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can bioactivity assays resolve contradictions in reported pharmacological data?
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to compare potency across studies, accounting for variations in cell lines (e.g., HeLa vs. MCF-7) .
- Target validation : Employ RNA interference (RNAi) or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., COX-2 or EGFR) .
- Metabolic stability assays : LC-MS/MS analysis of microsomal stability to explain discrepancies in in vivo vs. in vitro efficacy .
Methodological Considerations
Q. What strategies improve solubility for in vitro studies?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or sodium salts via acid/base treatment, monitored by pH titration .
Q. How are tautomeric ratios quantified in solution?
- Dynamic NMR : Resolve tautomer signals at low temperatures (e.g., 173 K) to calculate equilibrium constants .
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax ~270 nm for amine vs. ~310 nm for imine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
